molecular formula C13H10N2 B13667073 Benzo(h)quinoline, 2-amino- CAS No. 67410-22-4

Benzo(h)quinoline, 2-amino-

Cat. No.: B13667073
CAS No.: 67410-22-4
M. Wt: 194.23 g/mol
InChI Key: ADDJIAQBVKRVFQ-UHFFFAOYSA-N
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Description

2-Aminobenzo[h]quinoline is a polycyclic aromatic heterocycle characterized by a fused benzene and quinoline system with an amino (-NH₂) substituent at the 2-position. The amino group at position 2 likely influences electronic properties and binding affinities, making it a candidate for anticancer and mutagenicity studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[h]quinolin-2-amine can be synthesized through several methods. One common approach involves the reaction of naphthalen-1-amine with appropriate precursors under specific conditions. For instance, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene provides the necessary intermediates for the synthesis of benzo[h]quinolin-2-amine . This reaction typically occurs under solvent-free conditions and may involve microwave irradiation to enhance the reaction rate .

Industrial Production Methods: Industrial production of benzo[h]quinolin-2-amine often employs green chemistry principles to minimize environmental impact. Methods such as one-pot reactions, solvent-free conditions, and the use of recyclable catalysts are preferred . These approaches not only improve the efficiency of the synthesis but also align with sustainable chemical practices.

Chemical Reactions Analysis

Copper-Catalyzed Condensation

2,4-Dichlorobenzo[h]quinoline reacts with naphth-1-ylamine in the presence of CuI , yielding mono- and di-substituted derivatives. Subsequent cyclization with aromatic carboxylic acids in polyphosphoric acid produces dinaphthonaphthyridines (75–82% yields) .

Substitution at Position 4

The amino group at position 2 directs electrophilic substitution. For example:

  • Amination : Reacting with secondary amines (e.g., piperidine) replaces the methylthio group at position 4, enhancing electrophilicity for downstream reactions .

  • Cyclization : Treatment with carboxylic acids (e.g., benzoic acid) in polyphosphoric acid forms fused naphthyridine derivatives .

Multicomponent Reactions

A Knoevenagel-Michael-cyclization cascade involving 1-tetralone , malononitrile , and ammonium acetate in toluene yields methoxybenzo[h]quinoline-3-carbonitriles (70–85% yields) .

Biological Activity and Mechanistic Insights

2-Amino-benzo[h]quinoline derivatives exhibit anti-cancer activity by inducing oxidative DNA damage. Key interactions include:

  • Molecular Docking : Derivatives bind to aromatase and CDK2 active sites, inhibiting enzyme activity .

  • Cytotoxicity : Compound 3j (4-chlorophenyl derivative) shows IC₅₀ values of 12–18 μM against lung (H460) and colon (HCT116) cancer cells .

Comparative Reactivity with Quinoline Analogs

CompoundReactivity ProfileKey Differences
QuinolineLess reactive due to absence of amino group; limited functionalization sitesLower biological activity
IsoquinolineNitrogen position alters electrophilic substitution patternsDistinct binding affinity for enzymes
4-HydroxyquinolineHydroxyl group enables hydrogen bonding but reduces nucleophilic reactivityLimited utility in metal complexation

Table 2: Anti-Cancer Activity of Derivatives

DerivativeCancer Cell Line (IC₅₀, μM)Target EnzymeBinding Affinity (kcal/mol)
3eHCT116: 15.2Aromatase-9.8
3jMCF7: 12.4CDK2-10.3

Scientific Research Applications

Benzo[h]quinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[h]quinolin-2-amine involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with specific binding sites on the receptor molecules . These interactions often involve hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Structural and Electronic Features

Benzo[h]quinoline vs. Benzo[f]quinoline

  • Position of Nitrogen Atom: Benzo[h]quinoline has a nitrogen atom in the quinoline moiety fused to the benzene ring at the "h" position, while benzo[f]quinoline differs in the fusion pattern. This structural divergence impacts electron density distribution and basicity. For instance, fluorination at specific positions alters acid-dissociation constants (pKa), with benzo[h]quinoline derivatives showing distinct basicity compared to benzo[f]quinoline .

Benzo[c]quinoline vs. Benzo[h]quinoline

  • Skeletal Arrangement: Benzo[c]quinoline features a different fusion pattern, leading to a planar structure ideal for DNA intercalation. In contrast, benzo[h]quinoline’s angular arrangement may influence steric interactions in biological systems .
  • Biological Mechanisms: Both classes exhibit anticancer activity via DNA intercalation and Topoisomerase II (Topo II) inhibition. However, benzo[c]quinoline derivatives form more stable "sandwich-like" DNA complexes, while benzo[h]quinoline derivatives show higher mutagenicity due to bay-region diol epoxide formation .

Table 1: Structural and Electronic Comparison

Compound Key Structural Feature Electronic Influence Biological Relevance
2-Aminobenzo[h]quinoline Amino group at position 2 Enhanced electron density, H-bonding Anticancer, mutagenic potential
Benzo[f]quinoline Nitrogen in "f" fused position Moderate basicity Moderate Topo II inhibition
Benzo[c]quinoline Planar fused system Optimal π-π stacking Strong DNA intercalation

2-Aminobenzo[h]quinoline Derivatives

  • Microwave-Assisted Synthesis: Derivatives like 2-amino-5,6-dihydro-8-methoxy-4-phenylbenzo[h]quinoline-3-carbonitrile are synthesized via microwave irradiation, achieving high yields and regioselectivity .
  • Friedländer Annulation: Metal-free methods using formyl naphthylamines and alcohols yield benzo[h]quinoline scaffolds, adaptable for amino-substituted variants .

Benzo[f] and Benzo[c]quinoline Derivatives

  • Quaternization-Cycloaddition: Benzo[f]quinoline derivatives are synthesized via nitrogen quaternization followed by [3+2] cycloaddition, producing cycloadducts with enhanced anticancer activity .
  • Catalytic Acetylation: Cu-catalyzed reactions selectively acetylate benzo[f]quinoline at position 3, whereas benzo[h]quinoline acetylates at position 2, highlighting regiochemical differences .

Anticancer Activity

  • 2-Aminobenzo[h]quinoline Derivatives: Exhibit moderate to strong cytotoxicity, with docking studies showing high binding affinity (total score: 5.4981) against cyclin-dependent kinase-2 (CDK2), comparable to doxorubicin .
  • Benzo[c]quinoline Cycloadducts: Compounds 5a and 6c show IC₅₀ values <10 μM against leukemia cell lines, outperforming quaternary salts due to enhanced DNA intercalation .
  • Benzo[f]quinoline: Less potent than benzo[c]quinoline derivatives but acts via dual Topo II and ATP synthase inhibition .

Table 3: Anticancer Activity Overview

Compound Cell Line Tested IC₅₀/Activity Mechanism Reference
2-Amino-Benzo[h]Q (3e) SR leukemia 17% lethality CDK2 inhibition
Benzo[c]Q 5a Multiple lines <10 μM DNA intercalation, Topo II
Benzo[f]Q derivatives Leukemia, solid tumors Moderate activity Topo II, ATP synthase

Mutagenicity and Toxicity

  • Benzo[h]quinoline: Bay-region diol epoxides (e.g., trans-7,8-dihydroxy-7,8-dihydrobenzo[h]quinoline) are highly mutagenic in Salmonella assays (TA100 strain), with predicted carcinogenicity risks .
  • Benzo[f]quinoline: Parent compound is mutagenic via non-diol epoxide pathways, but its dihydrodiols show reduced activity .
  • 2-Amino Substitution: May modulate toxicity; however, predictive ADMET models indicate high hepatotoxicity and plasma protein binding for most benzo[h]quinoline derivatives .

Table 4: Mutagenicity and Toxicity Profile

Compound Mutagenicity (TA100) Predicted Carcinogenicity Key Metabolic Pathway
Benzo[h]quinoline High Moderate risk Bay-region diol epoxides
Benzo[f]quinoline Moderate Low risk Non-diol epoxide activation
2-Amino-Benzo[h]Q Not reported High hepatotoxicity Cytochrome P-450 inhibition

Biological Activity

Benzo(h)quinoline, particularly its 2-amino derivative, has garnered attention in recent years due to its diverse biological activities, particularly in the field of oncology. This article explores the synthesis, biological evaluation, and mechanisms of action related to 2-amino-benzo(h)quinoline, with a focus on its anticancer properties.

Synthesis of 2-Amino-Benzo(h)quinoline Derivatives

The synthesis of 2-amino-benzo(h)quinoline derivatives typically involves multi-step reactions. A common method includes the condensation of arylidene-1-tetralone with malononitrile under various conditions, such as microwave irradiation or conventional heating. This approach has been shown to yield compounds with high purity and efficiency .

Table 1: Common Synthesis Methods for 2-Amino-Benzo(h)quinoline

MethodDescriptionYield (%)Reference
Microwave IrradiationUtilizes microwave energy for efficient reaction completionUp to 85%
Conventional HeatingTraditional heating methods for reaction completionVaries
Three-Component ReactionInvolves benzaldehyde, tetralone, and malononitrileModerate

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 2-amino-benzo(h)quinoline derivatives against various cancer cell lines. The mechanisms of action include:

  • Induction of Apoptosis : Compounds have been shown to increase intracellular reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells. For instance, a study reported that specific derivatives exhibited IC50 values ranging from 4.7 to 7.6 µM against human cancer cell lines including G361 (skin), H460 (lung), MCF7 (breast), and HCT116 (colon) .
  • Inhibition of Cyclin-dependent Kinases : The compounds target cyclin-dependent kinase-2 (CDK2), a crucial regulator of cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis .
  • DNA Intercalation : Some derivatives can intercalate into the DNA double helix, disrupting normal cellular functions and promoting cytotoxicity .

Table 2: Anticancer Activity of Selected 2-Amino-Benzo(h)quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound 3eG3614.7CDK2 inhibition
Compound 3fH4605.3Induction of apoptosis
Compound 3hMCF76.0DNA intercalation
Compound 3jHCT1167.6ROS generation

Case Studies

  • Study on Glioblastoma Cells : A study evaluated the cytotoxic effects of various benzo(h)quinoline derivatives on U373 glioblastoma cells using the WST-1 assay. Results indicated that certain derivatives caused significant cell death (up to 80% at optimal concentrations), highlighting their potential as therapeutic agents against aggressive brain tumors .
  • Mechanistic Insights : Research has shown that treatment with benzo(h)quinoline derivatives led to the overexpression of oxidative stress-related genes such as ATM and H2AX in cancer cells, which are pivotal in the DNA damage response pathway. This suggests that these compounds not only induce direct cytotoxic effects but also activate cellular repair mechanisms that can lead to apoptosis when overwhelmed .

Q & A

Q. What are the key synthetic methodologies for preparing 2-amino-Benzo[h]quinoline derivatives, and how do reaction conditions influence regioselectivity?

2-Amino-Benzo[h]quinoline derivatives can be synthesized via Friedländer annulation using formyl naphthylamines, which involves cyclization under acidic or basic conditions to form the fused quinoline core . Advanced methods include oxidative cyclization of 2-mercaptoquinoline precursors, where reagents like Dess-Martin periodinane enable efficient ring closure while maintaining the amino group’s integrity . Regioselectivity is influenced by steric and electronic effects of substituents; for example, electron-donating groups at specific positions can direct cyclization pathways . Optimization of temperature, solvent polarity (e.g., DMSO vs. THF), and catalyst choice (e.g., iron-based systems) is critical for minimizing side products .

Q. How do spectroscopic and computational methods validate the structure of 2-amino-Benzo[h]quinoline derivatives?

NMR spectroscopy (¹H and ¹³C) is pivotal for confirming the amino group’s position and aromatic proton environments. For example, deshielded protons near the amino group exhibit distinct splitting patterns . IR spectroscopy identifies N-H stretching vibrations (~3300–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) . Computational validation via density functional theory (DFT) matches experimental NMR/IR data with optimized molecular geometries, ensuring structural accuracy. Fluorescence quenching assays further corroborate interactions, such as binding to humic acid, by tracking emission shifts at varying pH levels .

Q. What experimental strategies address contradictions in reported physicochemical properties of 2-amino-Benzo[h]quinoline?

Discrepancies in properties like solubility and log Kow (octanol-water partition coefficient) arise from measurement protocols. For instance, log Kow values for Benzo[h]quinoline derivatives range from 2.02–3.20 depending on pH and ionic strength . To resolve conflicts:

  • Use standardized buffers (e.g., pH 7.4 for physiological conditions).
  • Employ shake-flask vs. HPLC methods to cross-validate solubility.
  • Compare data across peer-reviewed sources (e.g., NIST databases) rather than commercial platforms .

Q. How can researchers design in vitro assays to evaluate the antiplasmodial activity of 2-amino-Benzo[h]quinoline analogs?

Dose-response assays against Plasmodium falciparum cultures (e.g., using SYBR Green I staining) quantify IC50 values . Include controls like chloroquine-resistant strains to assess cross-resistance. For cytotoxicity, pair with mammalian cell lines (e.g., HEK293) to calculate selectivity indices. Structural analogs with 2,4-dimethyl substitutions show enhanced activity due to improved membrane permeability, as demonstrated in GC-MS-based metabolite profiling .

Q. What catalytic systems enable efficient C–H functionalization of 2-amino-Benzo[h]quinoline?

Iron-catalyzed C(sp²)–H alkylation using unactivated alkyl chlorides achieves regioselective modification at the C7 position. Key factors:

  • Chelation-assisted directing groups (e.g., pyridyl) enhance metal coordination .
  • Ligand optimization (e.g., 1,10-phenanthroline) improves catalytic turnover.
  • Isopropanol as a green reductant minimizes byproducts in deoxygenation steps .

Q. How do substituent variations impact the environmental persistence of 2-amino-Benzo[h]quinoline derivatives?

Hydrophobic substituents (e.g., methyl groups) increase log Kow values (e.g., 2,7-dimethylquinoline: log Kow = 2.08), enhancing bioaccumulation potential . Aerobic degradation studies in soil models show electron-withdrawing groups (e.g., nitro) slow microbial metabolism. Use QSAR models to predict half-lives based on Hammett constants and molecular volume .

Q. What challenges arise in multi-step synthesis of polycyclic 2-amino-Benzo[h]quinoline derivatives?

Side reactions during cyclization , such as over-oxidation or dimerization, require precise control of stoichiometry (e.g., limiting Dess-Martin periodinane to 1.1 equivalents) . Purification hurdles (e.g., isolating Stevens rearrangement intermediates) are mitigated via gradient column chromatography (SiO₂, hexane/EtOAc). Recent advances use flow chemistry to stabilize reactive intermediates like azepines during deaminative contractions .

Q. How can structure-activity relationship (SAR) studies optimize 2-amino-Benzo[h]quinoline for anticancer applications?

  • Introduce bulky substituents at C3/C4 to enhance intercalation with DNA .
  • Sulfonamide or thiazole moieties improve topoisomerase inhibition, as seen in fused thiazetoquinolones .
  • 3D-QSAR using CoMFA/CoMSIA aligns steric/electrostatic fields with cytotoxicity data from NCI-60 screens .

Q. What mechanistic insights explain the pH-dependent fluorescence of 2-amino-Benzo[h]quinoline?

Protonation of the amino group at pH < 6 quenches fluorescence by enabling non-radiative decay. At pH > 8 , deprotonation restores emission, with λmax shifts (~20 nm) indicating solvent polarity effects . Time-resolved fluorescence assays (τ = 1–5 ns) correlate lifetime changes with binding to biological targets like albumin .

Q. How do researchers validate synthetic intermediates in Benzo[h]quinoline N-oxide deoxygenation?

High-resolution mass spectrometry (HRMS) and X-ray crystallography confirm intermediates like Benzo[h]quinoline N-oxide (1aa) . Reductive deoxygenation with isopropanol and LiI proceeds via a radical mechanism, monitored by EPR spectroscopy . Side products (e.g., Hofmann elimination byproducts) are identified using GC-MS fragmentation patterns .

Properties

CAS No.

67410-22-4

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

benzo[h]quinolin-2-amine

InChI

InChI=1S/C13H10N2/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H,(H2,14,15)

InChI Key

ADDJIAQBVKRVFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)N

Origin of Product

United States

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